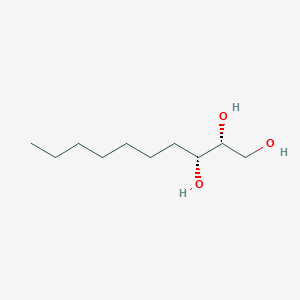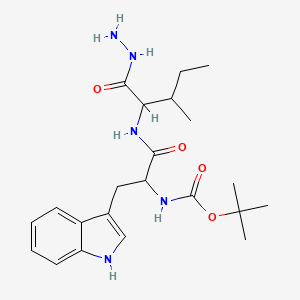
Boc-DL-Trp-DL-xiIle-NHNH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Trp-DL-xiIle-NHNH2 is a synthetic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a peptide sequence. The compound is composed of DL-tryptophan (DL-Trp) and DL-isoleucine (DL-xiIle) with a hydrazide (NHNH2) functional group. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Trp-DL-xiIle-NHNH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of DL-tryptophan and DL-isoleucine are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Peptide Bond Formation: The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrazide Formation: The carboxyl group of the peptide is converted to a hydrazide by reacting with hydrazine (NH2NH2) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of DL-tryptophan and DL-isoleucine are protected using Boc2O.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the protected amino acids efficiently.
Hydrazide Conversion: The final step involves converting the carboxyl group to a hydrazide using hydrazine in a controlled environment.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-Trp-DL-xiIle-NHNH2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) or other acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tryptophan and isoleucine residues.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Oxidized Products: Oxidation can lead to the formation of oxindole derivatives from tryptophan.
Reduced Products: Reduction can yield amino alcohols from the peptide.
Wissenschaftliche Forschungsanwendungen
Boc-DL-Trp-DL-xiIle-NHNH2 has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc-DL-Trp-DL-xiIle-NHNH2 involves:
Deprotection: The Boc group is removed under acidic conditions, exposing the amino groups for further reactions.
Peptide Interactions: The free peptide can interact with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Hydrazide Functionality: The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
Boc-DL-Trp-DL-xiIle-NHNH2 can be compared with other Boc-protected peptides and hydrazide-containing compounds:
Boc-DL-Trp-DL-Val-NHNH2: Similar structure but with valine instead of isoleucine, leading to different hydrophobic interactions.
Boc-DL-Trp-DL-Leu-NHNH2: Contains leucine, which has a bulkier side chain compared to isoleucine, affecting the peptide’s conformation.
Fmoc-DL-Trp-DL-xiIle-NHNH2: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc, which is removed under basic conditions.
These comparisons highlight the unique properties of this compound, such as its specific hydrophobic interactions and the ease of Boc deprotection under acidic conditions.
Eigenschaften
CAS-Nummer |
72254-57-0 |
|---|---|
Molekularformel |
C22H33N5O4 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(1-hydrazinyl-3-methyl-1-oxopentan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H33N5O4/c1-6-13(2)18(20(29)27-23)26-19(28)17(25-21(30)31-22(3,4)5)11-14-12-24-16-10-8-7-9-15(14)16/h7-10,12-13,17-18,24H,6,11,23H2,1-5H3,(H,25,30)(H,26,28)(H,27,29) |
InChI-Schlüssel |
VSVRGSHQWPGVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
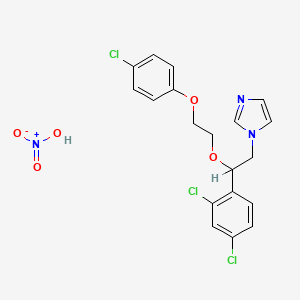
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
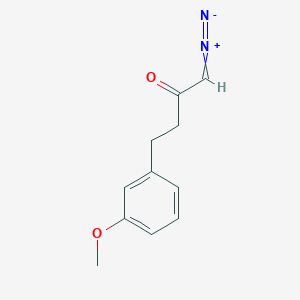
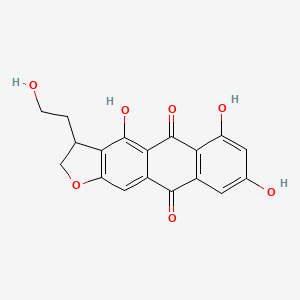
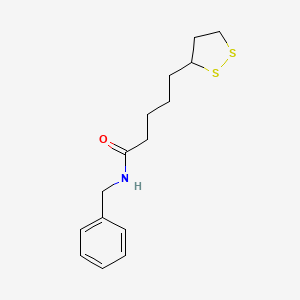
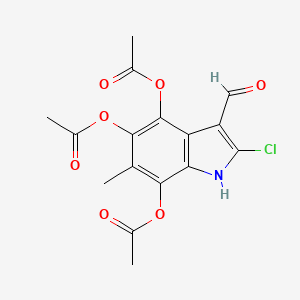
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
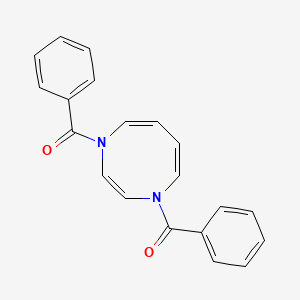
![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)


